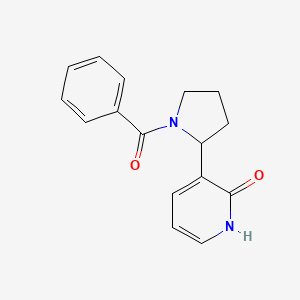![molecular formula C15H31N3O B11804021 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-3-甲基-1-[(2S)-2-[[甲基(丙-2-基)氨基]甲基]哌啶-1-基]丁烷-1-酮是一种结构独特的复杂有机化合物,包含氨基、哌啶环和丁酮部分
准备方法
合成路线和反应条件
2-氨基-3-甲基-1-[(2S)-2-[[甲基(丙-2-基)氨基]甲基]哌啶-1-基]丁烷-1-酮的合成通常涉及多个步骤,从容易获得的起始材料开始。一种常见的途径是从哌啶环的合成开始,然后引入氨基和丁酮部分。反应条件通常涉及使用催化剂、溶剂以及特定的温度和压力条件,以确保获得所需的产物,且产率高、纯度高。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流动反应器进行大规模合成。这些反应器可以精确控制反应条件,从而获得一致的产物质量。自动化系统和先进分析技术的应用可确保高效地生产符合要求的化合物。
化学反应分析
反应类型
2-氨基-3-甲基-1-[(2S)-2-[[甲基(丙-2-基)氨基]甲基]哌啶-1-基]丁烷-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 氨基和其他官能团可以参与取代反应,从而形成新的衍生物。
常见试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。反应条件,包括温度、溶剂和 pH 值,被仔细控制以实现预期的结果。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能会产生氧化物,而取代反应可以产生具有不同官能团的多种衍生物。
科学研究应用
2-氨基-3-甲基-1-[(2S)-2-[[甲基(丙-2-基)氨基]甲基]哌啶-1-基]丁烷-1-酮具有多种科学研究应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括它与酶和受体的相互作用。
医学: 正在进行研究,以探索其潜在的治疗应用,例如在开发新药方面。
工业: 该化合物用于生产各种化学产品和材料。
作用机制
2-氨基-3-甲基-1-[(2S)-2-[[甲基(丙-2-基)氨基]甲基]哌啶-1-基]丁烷-1-酮的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。这些相互作用可以调节各种生化途径,从而导致该化合物观察到的效果。所涉及的具体分子靶标和途径取决于该化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
2-氨基-2-甲基-1-丙醇: 一种具有类似官能团的更简单的化合物。
2-氨基-1-丙醇: 另一种具有不同结构的相关化合物。
独特性
2-氨基-3-甲基-1-[(2S)-2-[[甲基(丙-2-基)氨基]甲基]哌啶-1-基]丁烷-1-酮之所以独特,是因为它具有复杂的结构,包括哌啶环和丁酮部分
属性
分子式 |
C15H31N3O |
|---|---|
分子量 |
269.43 g/mol |
IUPAC 名称 |
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-9-7-6-8-13(18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13-,14?/m0/s1 |
InChI 键 |
LPIIWSPRJOHYND-LSLKUGRBSA-N |
手性 SMILES |
CC(C)C(C(=O)N1CCCC[C@H]1CN(C)C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)

